N-(Ethoxymethyl)-N-isopropylpropan-2-amine is an organic compound that belongs to the class of amines, characterized by its unique structure and potential applications in various scientific fields. The compound's molecular formula is , and it has a molecular weight of approximately 173.3 g/mol. This compound is significant in organic synthesis and medicinal chemistry due to its functional properties.
The compound can be synthesized through various chemical processes, primarily involving the reaction of specific amines with alkylating agents. Its relevance in research and industry stems from its utility as a building block in the synthesis of pharmaceuticals and other organic compounds.
N-(Ethoxymethyl)-N-isopropylpropan-2-amine is classified as a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom. This classification influences its reactivity and interactions in chemical reactions.
The synthesis of N-(Ethoxymethyl)-N-isopropylpropan-2-amine can be achieved through several methods, including:
The typical synthesis involves:
The molecular structure of N-(Ethoxymethyl)-N-isopropylpropan-2-amine can be represented by its InChI key: VGTCUXNVQBEDAV-UHFFFAOYSA-N. The structural formula can be visualized as follows:
Key molecular data includes:
InChI=1S/C10H23NO/c1-6-12-8-7-11(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3N-(Ethoxymethyl)-N-isopropylpropan-2-amine participates in various chemical reactions, including:
In these reactions, N-(Ethoxymethyl)-N-isopropylpropan-2-amine serves primarily as a proton scavenger or base, facilitating nucleophilic attacks while minimizing side reactions due to steric hindrance .
The mechanism of action for N-(Ethoxymethyl)-N-isopropylpropan-2-amine typically involves:
The efficiency of these processes is influenced by factors such as temperature, pressure, and the nature of the catalysts used .
N-(Ethoxymethyl)-N-isopropylpropan-2-amine exhibits several notable physical properties:
Chemical properties include:
These properties make it suitable for use in various organic synthesis applications .
N-(Ethoxymethyl)-N-isopropylpropan-2-amine finds applications in:
Its versatility makes it an important compound for chemists working in synthetic organic chemistry and related fields .
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5